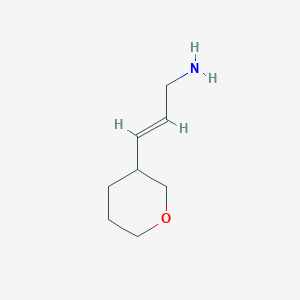
3-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine is an organic compound that features a tetrahydropyran ring attached to a prop-2-en-1-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate, which provide high yields under mild conditions . These methods are scalable and can be optimized for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The double bond in the prop-2-en-1-amine group can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures to optimize yields.
Major Products
Wissenschaftliche Forschungsanwendungen
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the tetrahydropyran ring provides structural stability and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminotetrahydropyran: Similar structure but with the amine group directly attached to the tetrahydropyran ring.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Features a propynyloxy group instead of the prop-2-en-1-amine group.
Benzenamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-: Contains a benzenamine group attached to the tetrahydropyran ring.
Uniqueness
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine is unique due to its combination of a tetrahydropyran ring and a prop-2-en-1-amine group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(E)-3-(oxan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C8H15NO/c9-5-1-3-8-4-2-6-10-7-8/h1,3,8H,2,4-7,9H2/b3-1+ |
InChI-Schlüssel |
QZWGYHVCAKHFDL-HNQUOIGGSA-N |
Isomerische SMILES |
C1CC(COC1)/C=C/CN |
Kanonische SMILES |
C1CC(COC1)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




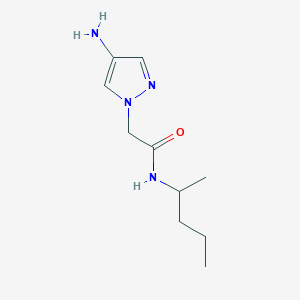
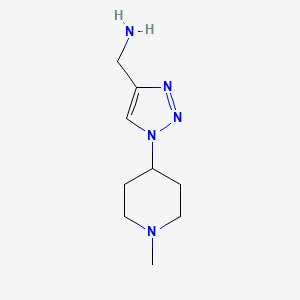
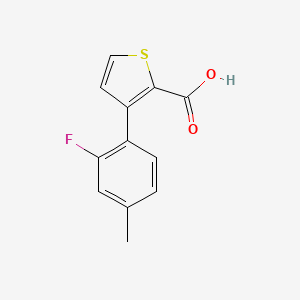
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
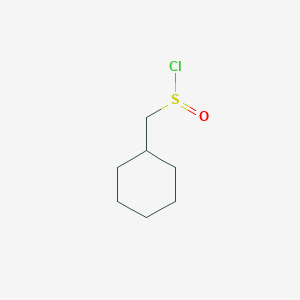

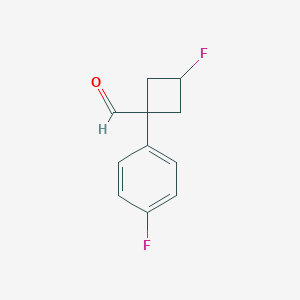
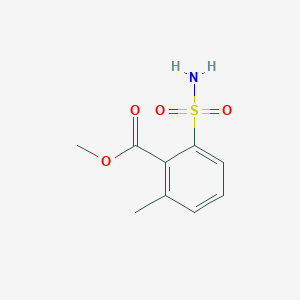



![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)
